molecular formula C13H8Br2O5S B2792157 4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid CAS No. 255869-99-9

4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid

Cat. No.: B2792157
CAS No.: 255869-99-9
M. Wt: 436.07
InChI Key: PWOOQGJCRRKDBU-UHFFFAOYSA-N
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Description

4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C13H8Br2O5S. It is characterized by the presence of two bromine atoms, a hydroxyl group, and a sulfonyl group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid typically involves the bromination of 4-hydroxybenzoic acid followed by sulfonylation. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The sulfonylation step involves the reaction of the dibromo-hydroxybenzoic acid with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dibromo-4-hydroxyphenyl)sulfonyl]benzoic acid is unique due to the presence of both bromine atoms and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(3,5-dibromo-4-hydroxyphenyl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O5S/c14-10-5-9(6-11(15)12(10)16)21(19,20)8-3-1-7(2-4-8)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOOQGJCRRKDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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